4-(4-CHLOROBENZENESULFONYL)-3-(4-ETHYLBENZOYL)-6-METHYLQUINOLINE
Description
Properties
IUPAC Name |
[4-(4-chlorophenyl)sulfonyl-6-methylquinolin-3-yl]-(4-ethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO3S/c1-3-17-5-7-18(8-6-17)24(28)22-15-27-23-13-4-16(2)14-21(23)25(22)31(29,30)20-11-9-19(26)10-12-20/h4-15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCONJRAMHPOPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like cyclooxygenase-1 (cox-1) and cyclooxygenase-2 (cox-2). These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling.
Mode of Action
Based on the structure and known actions of similar compounds, it can be hypothesized that it may inhibit the activity of its target enzymes, thereby reducing the production of prostaglandins.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given the potential inhibition of COX-1 and COX-2 enzymes. This would result in decreased production of prostaglandins, leading to reduced inflammation and pain signaling.
Result of Action
The molecular and cellular effects of this compound’s action would likely include reduced production of prostaglandins, leading to decreased inflammation and pain signaling. This could potentially be beneficial in the treatment of conditions characterized by inflammation and pain.
Biological Activity
The compound 4-(4-Chlorobenzenesulfonyl)-3-(4-Ethylbenzoyl)-6-Methylquinoline is a synthetic derivative belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C20H18ClNO3S
- Molecular Weight : 387.87 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the quinoline core followed by sulfonation and acylation processes. The use of chlorobenzenesulfonyl chloride and ethylbenzoyl chloride in the reaction pathway is crucial for achieving the desired functional groups.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, a series of related compounds were evaluated against various cancer cell lines, demonstrating significant antiproliferative effects. The mechanism often involves induction of apoptosis and cell cycle arrest at specific phases.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | G2/M phase arrest |
Antimicrobial Activity
The compound has also been screened for antimicrobial properties. In vitro assays against various bacterial strains revealed moderate antibacterial activity, particularly against Gram-positive bacteria. The structure-activity relationship indicates that modifications to the sulfonyl and benzoyl groups can enhance efficacy.
The biological activity of this compound is believed to stem from its ability to interact with cellular targets involved in signaling pathways that regulate cell growth and survival:
- Inhibition of Topoisomerases : Quinoline derivatives often act as topoisomerase inhibitors, interfering with DNA replication and transcription.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
- Modulation of Cell Cycle Proteins : It can alter the expression levels of cyclins and cyclin-dependent kinases (CDKs), resulting in cell cycle arrest.
Case Studies
- Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability, accompanied by increased levels of cleaved caspase-3, indicating apoptosis.
- Antimicrobial Screening : In a comparative study, this compound was found to be more effective than standard antibiotics against certain strains of Staphylococcus aureus.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural analogs and their substituent effects:
Key Observations:
Sulfonyl Group Variations :
- The target compound’s 4-chlorobenzenesulfonyl group (ClC₆H₄SO₂) is more electrophilic than the 4-isopropylbenzenesulfonyl group in , due to chlorine’s electron-withdrawing effect. This could enhance interactions with nucleophilic targets (e.g., enzymes).
- Methoxy or ethoxy groups (as in and ) improve solubility but reduce metabolic stability compared to the ethyl group in the target compound.
Substituent Position Effects: Methyl at position 6 (target compound and ) minimizes steric hindrance compared to bulkier groups (e.g., methoxy at position 6 in ). The 4-ethylbenzoyl group (target) balances hydrophobicity better than the polar 4-amino group in , which may favor membrane permeability.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 4-(4-chlorobenzenesulfonyl)-3-(4-ethylbenzoyl)-6-methylquinoline, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves sequential sulfonylation, benzoylation, and cyclization reactions. For example:
Sulfonylation : Reacting the quinoline precursor with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine) .
Benzoylation : Introducing the 4-ethylbenzoyl group via Friedel-Crafts acylation using AlCl₃ as a catalyst .
- Optimization : Adjust reaction temperature (e.g., 0–5°C for sulfonylation to prevent side reactions), solvent polarity (e.g., dichloromethane for acylation), and stoichiometric ratios. Monitor purity via HPLC and confirm intermediates with NMR/IR spectroscopy .
Q. How do the functional groups in this compound influence its chemical reactivity?
- Answer :
- Chlorobenzenesulfonyl group : Enhances electrophilicity, enabling nucleophilic substitution (e.g., with amines or thiols) .
- Ethylbenzoyl group : Participates in π-π stacking interactions, critical for binding to hydrophobic protein pockets .
- Methylquinoline core : Stabilizes aromaticity and modulates solubility via hydrophobic interactions .
- Methodological Insight : Reactivity assays (e.g., kinetic studies in varying pH buffers) and computational electrostatic potential maps can validate these roles .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Answer :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., sulfonyl vs. benzoyl groups) .
- FT-IR : Identify S=O stretches (~1350 cm⁻¹) and carbonyl vibrations (~1680 cm⁻¹) .
- Mass Spectrometry : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Strategies include:
-
Triangulation : Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .
-
Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates .
-
Structural analogs : Compare activity trends to isolate substituent effects (see Table 1 ) .
Table 1 : Structure-Activity Relationship (SAR) of Key Analogs
Substituent Biological Activity (IC₅₀, μM) Key Interaction 4-Cl-benzenesulfonyl 0.45 ± 0.02 Enzyme binding 4-Ethylbenzoyl 0.78 ± 0.05 Hydrophobic pocket 6-Methylquinoline 1.20 ± 0.10 Solubility modulation
Q. What methodologies are effective in optimizing bioavailability without compromising activity?
- Answer :
- LogP adjustment : Introduce polar groups (e.g., hydroxyl) via post-synthetic modification to enhance aqueous solubility .
- Prodrug design : Mask sulfonyl groups with ester linkages, cleaved in vivo .
- In vitro assays : Parallel Artificial Membrane Permeability Assay (PAMPA) to predict intestinal absorption .
Q. How can computational modeling predict binding modes with biological targets?
- Answer :
- Docking simulations : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinase targets) .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in GROMACS .
- Pharmacophore mapping : Identify critical interaction points (e.g., sulfonyl H-bond acceptors) .
Q. What experimental designs mitigate synthetic challenges in scaling up this compound?
- Answer :
- Flow chemistry : Continuous synthesis to improve heat/mass transfer during exothermic steps (e.g., sulfonylation) .
- Catalyst screening : Test alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) for greener benzoylation .
- Purification : Use flash chromatography with gradient elution (hexane → ethyl acetate) to isolate high-purity batches .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
